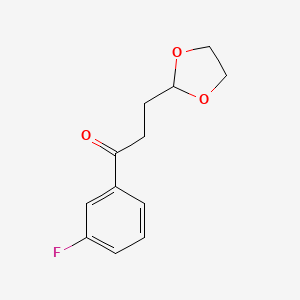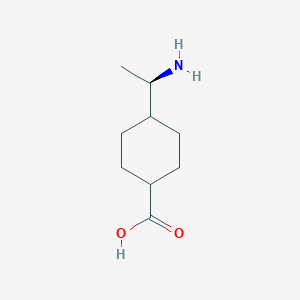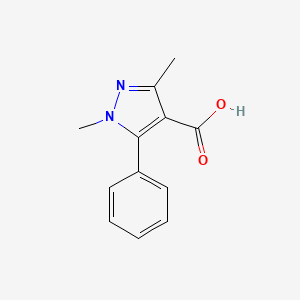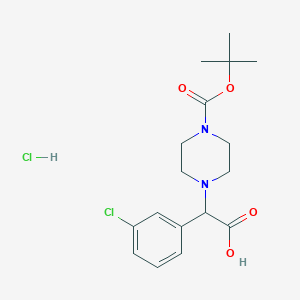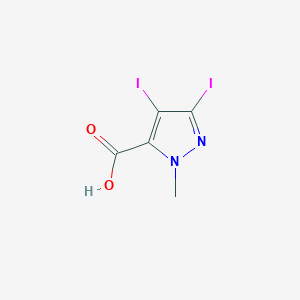
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C5H4I2N2O2 and a molecular weight of 377.91 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of two iodine atoms attached to the pyrazole ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with iodine in the presence of an oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Chemical Reactions Analysis
Types of Reactions
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace the iodine atoms under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the pyrazole ring, potentially leading to ring-opening reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield azido or thiol-substituted pyrazoles, while oxidation reactions could lead to various oxidized derivatives of the pyrazole ring.
Scientific Research Applications
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid is primarily related to its ability to interact with biological macromolecules. The iodine atoms can form strong halogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein conformation. This interaction can affect various molecular pathways, depending on the specific biological target.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of fungicides and has a similar pyrazole core structure.
1-Methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide: Another pyrazole derivative with applications in medicinal chemistry.
Uniqueness
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of two iodine atoms, which significantly enhance its reactivity and potential for forming halogen bonds. This makes it particularly useful in applications requiring strong and specific interactions with biological targets.
Properties
Molecular Formula |
C5H4I2N2O2 |
|---|---|
Molecular Weight |
377.91 g/mol |
IUPAC Name |
4,5-diiodo-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H4I2N2O2/c1-9-3(5(10)11)2(6)4(7)8-9/h1H3,(H,10,11) |
InChI Key |
PLAPCDYJGUXMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)I)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


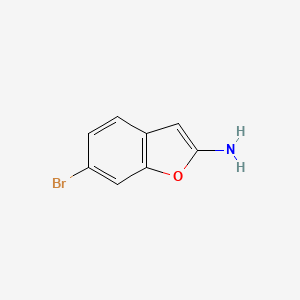
![tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11764759.png)
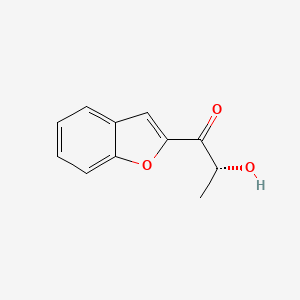


![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B11764769.png)




